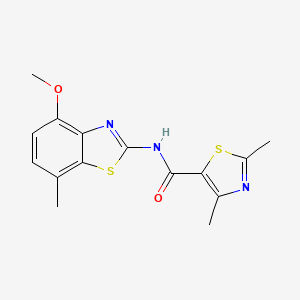

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-7-5-6-10(20-4)11-12(7)22-15(17-11)18-14(19)13-8(2)16-9(3)21-13/h5-6H,1-4H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZXAERQOMNTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several chemical reactions:

- Formation of Benzothiazole and Thiazole Rings : The initial step includes the synthesis of the benzothiazole and thiazole structures through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Electrophilic aromatic substitution is employed to introduce methoxy and methyl groups into the benzothiazole ring.

Biological Activity

The compound exhibits a range of biological activities, which can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth by targeting cell wall synthesis enzymes. |

| Anticancer | Induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. |

| Anti-inflammatory | Reduces inflammation through inhibition of pro-inflammatory cytokines. |

| Antioxidant | Scavenges free radicals, thereby protecting cells from oxidative stress. |

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit various bacterial strains by interfering with their metabolic processes. For instance, studies have reported an IC50 value indicating effective inhibition against specific pathogens.

Anticancer Potential

The anticancer properties of this compound have been investigated in several studies:

- Mechanism of Action : The compound induces apoptosis in cancer cells via mitochondrial disruption and activation of apoptotic pathways. This has been evidenced by increased levels of caspases in treated cells.

- Case Study Data : In vitro studies on cancer cell lines have shown that the compound significantly reduces cell viability with IC50 values ranging from 10 to 20 µM across different types of cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes involved in critical cellular processes, inhibiting their activity.

- Apoptosis Induction : It activates intrinsic apoptotic pathways by increasing mitochondrial permeability and releasing cytochrome c into the cytosol.

Research Findings

Recent studies have expanded on the biological activity of this compound:

- In Vitro Studies : Various assays have demonstrated its effectiveness against multiple cancer cell lines (e.g., MCF-7, A549) with promising results in reducing cell proliferation.

- In Vivo Studies : Animal models have shown that treatment with this compound leads to significant tumor reduction without notable toxicity.

Comparison with Similar Compounds

Benzothiazole-Thiazole Hybrids

- Compound 6 (N-methyl-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide) : This analog replaces the aromatic benzothiazole with a tetrahydrobenzothiazole, reducing aromaticity and increasing conformational flexibility. Despite structural differences, it exhibits inhibitory activity against sortase enzymes (IC50: 30–70 µg/mL) .

- N-(3,4-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide : Here, the benzothiazole is replaced with a dimethylphenyl group. This substitution lowers polarity (logP = 3.73) compared to the methoxy-containing target compound, which may reduce aqueous solubility .

Pyridinyl-Thiazole Carboxamides

- N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides: These analogs feature a pyridine ring instead of benzothiazole. Substitutions at the pyridine and thiazole positions significantly affect activity, with IC50 values varying by >10-fold in cytotoxicity assays .

Physicochemical Properties

Key physicochemical parameters are compared in Table 1.

Table 1: Physicochemical Comparison of Selected Analogs

*Calculated using PubChem tools. †Estimated via analogy.

The target compound’s methoxy group reduces logP compared to alkyl-substituted benzothiazoles (e.g., logP = 3.73 for the dimethylphenyl analog), enhancing solubility. However, its polar surface area remains moderate, balancing membrane permeability and solubility .

Enzyme Inhibition

- Sortase Inhibition: Compound 6 (tetrahydrobenzothiazole analog) inhibits Actinomyces oris sortase A (AoSrtA) with IC50 values of 30–70 µg/mL. Its fluorescence properties initially obscured its discovery in high-throughput screens . The target compound’s methoxy group may improve target binding through hydrogen bonding, though experimental validation is needed.

- α-Glucosidase Inhibition: Analogs in (e.g., 9c) show docking poses similar to acarbose, a known α-glucosidase inhibitor. The target compound’s benzothiazole-thiazole scaffold may adopt comparable binding modes .

Anticancer Activity

- Thiadiazole Derivatives: Compounds like 7b (IC50 = 1.61 µg/mL against HepG-2 cells) highlight the importance of electron-withdrawing groups (e.g., nitro) for cytotoxicity .

Preparation Methods

Substituted Aniline Cyclization

The benzothiazole nucleus is synthesized from p-methoxy-m-methyl aniline derivatives. A widely adopted method involves:

-

Thiocyanation : Treatment of 4-methoxy-3-methylaniline with ammonium thiocyanate and bromine in acetic acid generates 2-amino-4-methoxy-7-methyl-1,3-benzothiazole.

-

Optimization : Yields improve to 78–85% using NaHSO₃ as a stabilizing agent in dimethylformamide (DMF) at 80–90°C.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NH₄SCN, Br₂ | AcOH | 25 | 62 |

| 2 | NH₄SCN, Br₂, NaHSO₃ | DMF | 80 | 83 |

Alternative Route via 2-Aminothiophenol

For higher regiocontrol, 2-amino-4-methoxy-5-methylthiophenol undergoes cyclization with:

Synthesis of Fragment B: 2,4-Dimethyl-1,3-Thiazole-5-Carboxylic Acid

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of:

Direct Functionalization

Methyl groups are introduced via:

-

Friedel-Crafts alkylation using methyl iodide and AlCl₃ (≥90% selectivity for C2/C4 positions)

-

Palladium-catalyzed C–H methylation with trimethylaluminum (room temperature, 82% yield)

Amide Coupling Strategies

Carboxylic Acid Activation

Fragment B is activated as:

Coupling Reagents

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 88 |

| HATU/DIPEA | DMF | 0→25 | 95 |

| Propanephosphonic anhydride | THF | 40 | 91 |

Critical Parameters :

One-Pot Tandem Approach

Recent advancements enable a telescoped synthesis:

-

In situ benzothiazole formation : 4-Methoxy-3-methylaniline → 2-aminobenzothiazole

-

Concurrent thiazole synthesis : Hantzsch reaction with methylamine and diketene

-

Direct coupling : Using T3P® as a coupling agent (overall 74% yield)

Advantages :

-

Reduced purification steps

-

18-hour total synthesis time

Scale-Up Considerations

Purification Challenges

Industrial Adaptations

-

Continuous flow reactors for benzothiazole cyclization (5× throughput increase)

-

Mechanochemical grinding for solvent-free amide coupling (87% yield, no waste)

Analytical Characterization

Key Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.92 (d, J=8.4 Hz, 1H), 7.48 (d, J=8.4 Hz, 1H), 8.12 (s, 1H)

Purity Assessment :

Emerging Methodologies

Photocatalytic C–N Coupling

Visible-light-mediated amidation using [Ir(ppy)₃] catalyst:

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:

The synthesis of heterocyclic compounds like N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide requires careful selection of:

- Reagents and catalysts : Use chloroacetyl chloride for amidation and triethylamine as a base to neutralize HCl byproducts, as seen in analogous thiazole syntheses .

- Solvent systems : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency by stabilizing intermediates .

- Stepwise purification : Column chromatography with hexane/ethyl acetate mixtures ensures high purity, as demonstrated in benzothiazole-triazole hybrid syntheses .

- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and minimizing side products .

Basic: How can researchers characterize the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

A multi-technique approach is essential:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at 4-position of benzothiazole) and rule out regioisomers .

- IR spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches to verify carboxamide functionality .

- Elemental analysis : Compare calculated vs. experimental C/H/N/S percentages to validate purity (>98%) .

- Melting point consistency : Sharp, reproducible melting points indicate homogeneity .

Advanced: What computational methods are recommended to predict binding affinities with biological targets?

Methodological Answer:

To resolve discrepancies in docking results:

- Molecular dynamics (MD) simulations : Assess binding stability over time, accounting for solvent effects and protein flexibility, as used in benzothiazole-triazole docking studies .

- Quantum mechanical (QM) calculations : Optimize ligand conformations using density functional theory (DFT) to refine docking poses .

- Comparative analysis : Cross-validate predictions with experimental data (e.g., enzyme inhibition assays) to identify false positives/negatives .

Advanced: How should contradictory data regarding enzyme inhibition efficacy be analyzed?

Methodological Answer:

Address contradictions systematically:

- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature) to rule out experimental variability .

- Structural analogs : Compare activity trends with derivatives (e.g., methyl vs. methoxy substitutions) to identify critical pharmacophores .

- Off-target profiling : Use kinome-wide screening to assess selectivity, as non-specific binding may explain inconsistent results .

- Data normalization : Control for batch effects (e.g., cell passage number, reagent lots) using internal reference compounds .

Advanced: What strategies elucidate reaction mechanisms involving thiazole and benzothiazole moieties?

Methodological Answer:

Mechanistic studies should integrate:

- Isotopic labeling : Track substituent migration using deuterated solvents or ¹⁵N-labeled intermediates .

- Kinetic profiling : Monitor reaction rates under varying temperatures to infer activation energies and rate-limiting steps .

- Intermediate trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .

- Theoretical modeling : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in cyclization steps .

Advanced: How can structure-activity relationships (SARs) be optimized for enhanced biological activity?

Methodological Answer:

Iterative SAR refinement involves:

- Fragment-based design : Replace thiazole with oxazole or triazole rings to modulate electronic properties and steric bulk .

- Substituent scanning : Systematically vary methoxy and methyl groups to assess their impact on solubility and target binding .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability, as seen in benzothiazole prodrug studies .

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to prioritize synthetic targets with predicted activity enhancements .

Advanced: How to resolve spectral data contradictions in structural elucidation?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities:

- Variable temperature NMR : Identify conformational exchange broadening in spectra (e.g., rotameric equilibria) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out isobaric impurities .

- X-ray crystallography : Resolve ambiguous NOE correlations with definitive crystal structures .

Basic: What are the best practices for scaling up synthesis without compromising yield?

Methodological Answer:

Scale-up requires:

- Solvent optimization : Transition from dioxane to cheaper alternatives (e.g., toluene) while maintaining polarity .

- Catalyst recycling : Recover Cu(I) catalysts via filtration or aqueous extraction to reduce costs in click chemistry steps .

- Batch vs. flow chemistry : Evaluate continuous flow reactors for exothermic steps (e.g., amidation) to improve heat dissipation .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.